Cas no 866156-04-9 (5-Thiazolecarbonitrile, 4-chloro-2-[(2-methoxyethyl)amino]-)
5-Thiazolecarbonitrile, 4-chloro-2-[(2-methoxyethyl)amino]- Chemical and Physical Properties
Names and Identifiers
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- 5-Thiazolecarbonitrile, 4-chloro-2-[(2-methoxyethyl)amino]-
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- MDL: MFCD02667382
- Inchi: 1S/C7H8ClN3OS/c1-12-3-2-10-7-11-6(8)5(4-9)13-7/h2-3H2,1H3,(H,10,11)
- InChI Key: VSQTWYPEJDDFDW-UHFFFAOYSA-N
- SMILES: S1C(C#N)=C(Cl)N=C1NCCOC
5-Thiazolecarbonitrile, 4-chloro-2-[(2-methoxyethyl)amino]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB301589-100 mg |
4-Chloro-2-[(2-methoxyethyl)amino]-1,3-thiazole-5-carbonitrile; . |
866156-04-9 | 100 mg |
€221.50 | 2023-07-20 | ||
| Ambeed | A958103-1g |
4-Chloro-2-[(2-methoxyethyl)amino]-1,3-thiazole-5-carbonitrile |
866156-04-9 | 90% | 1g |
$350.0 | 2025-04-16 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00914549-1g |
4-Chloro-2-[(2-methoxyethyl)amino]-1,3-thiazole-5-carbonitrile |
866156-04-9 | 90% | 1g |
¥2401.0 | 2024-04-18 | |
| abcr | AB301589-100mg |
4-Chloro-2-[(2-methoxyethyl)amino]-1,3-thiazole-5-carbonitrile; . |
866156-04-9 | 100mg |
€283.50 | 2025-04-16 |
5-Thiazolecarbonitrile, 4-chloro-2-[(2-methoxyethyl)amino]- Suppliers
5-Thiazolecarbonitrile, 4-chloro-2-[(2-methoxyethyl)amino]- Related Literature
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Additional information on 5-Thiazolecarbonitrile, 4-chloro-2-[(2-methoxyethyl)amino]-
Professional Introduction to 5-Thiazolecarbonitrile, 4-chloro-2-[(2-methoxyethyl)amino]- (CAS No. 866156-04-9)
5-Thiazolecarbonitrile, 4-chloro-2-[(2-methoxyethyl)amino]- (CAS No. 866156-04-9) is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound, characterized by its complex molecular structure, exhibits a unique set of chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both a thiazole ring and a nitrile group, along with specific substituents such as a chloro group and an [amine] moiety, contributes to its versatile reactivity and potential applications in drug development.
The thiazole core is a well-known heterocyclic scaffold that is prevalent in numerous biologically active compounds. Its stability and ability to engage in hydrogen bonding make it an ideal component for designing molecules with specific pharmacological profiles. In particular, the 4-chloro substitution on the thiazole ring enhances the electrophilicity of the molecule, facilitating further functionalization through nucleophilic aromatic substitution or other reaction pathways. This characteristic is particularly useful in constructing more complex structures, such as those found in kinase inhibitors or other targeted therapies.
The nitrile group attached to the thiazole ring adds another layer of reactivity to this compound. Nitrile groups are known for their ability to participate in various chemical transformations, including reduction to amides or carboxylic acids, which are crucial steps in many synthetic routes. Additionally, the nitrile functionality can serve as a handle for further derivatization, allowing chemists to tailor the properties of the molecule for specific applications.
One of the most intriguing features of 5-Thiazolecarbonitrile, 4-chloro-2-[(2-methoxyethyl)amino]- is its amine substituent, specifically an [N,N-dimethoxyethylamine] moiety. This polar and relatively bulky group can influence both the solubility and interactions of the compound with biological targets. The [2-methoxyethyl] chain provides a balance between hydrophilicity and lipophilicity, making it an excellent candidate for designing molecules that can traverse biological membranes while maintaining adequate solubility in aqueous environments.
Recent advancements in medicinal chemistry have highlighted the importance of bioisosteres—molecules that have similar electronic and steric properties but differ in their atomic composition—in drug design. The structural features of 5-Thiazolecarbonitrile, 4-chloro-2-[(2-methoxyethyl)amino]- make it an attractive candidate for exploring bioisosteric replacements in existing drug candidates. For instance, replacing certain functional groups with analogous structures derived from this compound could lead to improved pharmacokinetic profiles or enhanced binding affinity to biological targets.
In addition to its potential as a building block for drug discovery, this compound has shown promise in material science applications. The unique combination of heterocyclic rings and functional groups makes it suitable for developing novel polymers or organic electronic materials. Researchers have been exploring its use in creating conductive polymers or organic semiconductors, where its electron-withdrawing properties can be leveraged to modulate charge transport characteristics.
The synthesis of 5-Thiazolecarbonitrile, 4-chloro-2-[(2-methoxyethyl)amino]- involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The process typically begins with the preparation of a thiazole derivative followed by functionalization at the 4-position with a chloro group. Subsequent introduction of the [amine] substituent at the 2-position completes the molecular structure. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions or transition-metal-catalyzed hydrogenations are often employed to achieve high yields and purity.
The pharmaceutical industry has been particularly interested in this compound due to its structural similarity to known bioactive molecules. For example, analogs of thiazole-containing drugs have demonstrated efficacy in treating various diseases, including infectious diseases and cancer. By modifying key functional groups while retaining the core thiazolecarbonitrile scaffold, researchers aim to develop new therapeutic agents with improved efficacy and reduced side effects.
One area where this compound has seen significant application is in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. Small molecule inhibitors targeting kinases have become some of the most successful drugs on the market. The structural features of 5-Thiazolecarbonitrile, 4-chloro-2-[(2-methoxyethyl)amino]- make it a promising candidate for designing kinase inhibitors due to its ability to interact with key residues in the active site of these enzymes.
Recent studies have also explored its potential as an antimicrobial agent. The presence of both electron-withdrawing groups (such as the nitrile) and polar functionalities (such as the amine) allows this compound to disrupt bacterial cell membranes or interfere with essential metabolic pathways. Preliminary experiments have shown promising results against certain resistant strains of bacteria, suggesting that further optimization could lead to novel antibiotics.
The versatility of 5-Thiazolecarbonitrile, 4-chloro-2-[(2-methoxyethyl)amino]- extends beyond pharmaceutical applications into agrochemicals and specialty chemicals. Its unique reactivity allows for the synthesis of derivatives that can serve as intermediates in producing pesticides or other industrial chemicals. Researchers are investigating its use in creating environmentally friendly alternatives to existing agrochemicals by leveraging its ability to undergo green chemistry transformations.
In conclusion, 5-Thiazolecarbonitrile, 4-chloro-2-[(2-methoxyethyl)amino]- (CAS No. 866156-04-9) is a multifaceted compound with significant potential across multiple scientific disciplines. Its complex structure and diverse functional groups make it an invaluable tool for synthetic chemists and pharmaceutical researchers alike. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in developing next-generation therapeutics and materials.
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